Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-
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Overview
Description
Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- is a complex organic compound that features a morpholine ring substituted with a methylene group and a pyrrolidinylmethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexene ring followed by the introduction of the methylene and pyrrolidinylmethyl groups. The final step involves the formation of the morpholine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization and substitution reactions. The process often requires precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the additional substituents.
4-Methylmorpholine: A derivative of morpholine with a methyl group substitution.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]- is unique due to its complex structure, which combines a morpholine ring with a cyclohexene ring and additional substituents. This complexity provides it with unique chemical and biological properties that are not found in simpler morpholine derivatives.
Properties
CAS No. |
61580-99-2 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
4-[6-methylidene-2-(pyrrolidin-1-ylmethyl)cyclohexen-1-yl]morpholine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-4-6-15(13-17-7-2-3-8-17)16(14)18-9-11-19-12-10-18/h1-13H2 |
InChI Key |
ZKXGCJPAPNNWQO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(=C1N2CCOCC2)CN3CCCC3 |
Origin of Product |
United States |
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